Procalcitonin

Description

Properties

CAS No. |

83652-28-2 |

|---|---|

Molecular Formula |

C163H266N50O50S2 |

Molecular Weight |

3790.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-16-(carboxymethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |

InChI Key |

PBGNJGVTFINXOG-XJVRLEFXSA-N |

Isomeric SMILES |

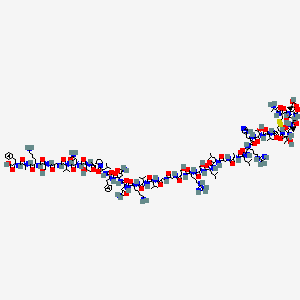

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)[C@@H](C)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Procalcitonin: A Technical Guide to Synthesis and Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procalcitonin (B1506340) (PCT) has emerged as a critical biomarker, particularly in the diagnosis and management of bacterial infections and sepsis. This glycoprotein, a precursor to the hormone calcitonin, exhibits a fascinating and tightly regulated synthesis and post-translational modification profile that is dramatically altered in response to inflammatory stimuli. Understanding the molecular intricacies of PCT production and processing is paramount for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound synthesis and its subsequent post-translational modifications, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

This compound Synthesis: From Gene to Polypeptide

The CALC-1 Gene and Transcriptional Regulation

This compound is encoded by the CALC-1 gene, located on chromosome 11.[1][2] Under normal physiological conditions, the expression of the CALC-1 gene is primarily restricted to the neuroendocrine cells of the thyroid (C-cells) and, to a lesser extent, the neuroendocrine cells of the lung and intestine.[1][3] In these cells, transcription is induced by stimuli such as elevated calcium levels, glucocorticoids, glucagon, and gastrin.[3]

In the context of systemic inflammation, particularly in response to bacterial infections, a profound shift in CALC-1 gene expression occurs. Pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), along with bacterial endotoxins like lipopolysaccharide (LPS), trigger a widespread upregulation of CALC-1 transcription in a multitude of extrathyroidal tissues.[1][2] This systemic induction transforms various parenchymal cells throughout the body into sources of PCT.[1] Conversely, interferon-gamma (IFN-γ), a cytokine predominantly released during viral infections, has been shown to inhibit the induction of CALC-1 gene expression, providing a molecular basis for the specificity of PCT as a biomarker for bacterial infections.[3]

The signaling cascade leading to inflammation-induced CALC-1 expression involves the activation of key transcription factors. The Nuclear Factor-kappa B (NF-κB) pathway has been identified as a crucial mediator of LPS-induced this compound production in human hepatocytes.[4]

Signaling Pathway of this compound Induction in Bacterial Infection

The induction of this compound synthesis during a bacterial infection is a well-orchestrated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS, by host pattern recognition receptors (PRRs), like Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade that culminates in the activation of NF-κB.

Post-Translational Modification of this compound

The initial product of CALC-1 gene translation is pre-procalcitonin, a 141-amino acid polypeptide. This precursor undergoes rapid cleavage of a 25-amino acid signal peptide in the endoplasmic reticulum to yield the 116-amino acid this compound (PCT) molecule.[5] The subsequent post-translational processing of PCT is tissue-dependent and is a critical determinant of the peptides that are ultimately secreted.

Physiological Processing in Neuroendocrine Cells

In the C-cells of the thyroid, PCT is efficiently processed by a series of proteolytic cleavages.[6] This process, mediated by prohormone convertases, results in the generation of three distinct molecules:

-

N-ProCT: A 57-amino acid N-terminal fragment.[7]

-

Calcitonin: A 32-amino acid mature hormone.[7]

-

Katacalcin (B549856): A 21-amino acid C-terminal peptide.[7]

The mature calcitonin then undergoes a final amidation step at its C-terminus, catalyzed by peptidylglycine α-amidating monooxygenase (PAM), to become biologically active.[3] Under these physiological conditions, very little intact PCT is released into the circulation.[2]

Incomplete Processing during Systemic Inflammation

During severe bacterial infection and sepsis, the widespread induction of PCT synthesis in non-neuroendocrine tissues is not accompanied by the same efficient post-translational processing. These tissues lack the necessary enzymatic machinery to cleave PCT into its constituent peptides.[1] Consequently, intact this compound is the primary molecule secreted into the bloodstream, leading to the dramatically elevated serum PCT levels observed in septic patients.

This compound Processing Pathway

The differential processing of this compound in healthy and inflammatory states is a key aspect of its biology.

Quantitative Data on this compound

The concentration of this compound in circulation is a key indicator of the presence and severity of bacterial infections.

| Condition | Typical this compound (PCT) Level (ng/mL) | Reference(s) |

| Healthy Individuals | < 0.05 - < 0.1 | [1][2] |

| Localized Bacterial Infection | Moderately elevated | [1] |

| Sepsis | > 0.5 | [2] |

| Severe Sepsis / Septic Shock | > 2.0 | [2] |

| Viral Infections | Generally < 0.5 | [3] |

| Non-infectious Inflammatory Conditions | May be slightly elevated, but typically < 0.5 | [3] |

Experimental Protocols

Quantification of this compound in Serum by ELISA

This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PCT in serum.

Materials:

-

PCT ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash bottle or automated plate washer

-

Serum samples

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.

-

Sample Addition: Add 100 µL of each standard, control, and serum sample to the appropriate wells of the microplate.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate as per the kit instructions (e.g., 1 hour at 37°C).

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 90 µL of TMB substrate solution to each well.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm within 30 minutes.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the PCT concentration in the samples by interpolating their absorbance values on the standard curve.

Analysis of CALC-1 Gene Expression by RT-qPCR

This protocol describes the relative quantification of CALC-1 mRNA levels in cultured cells following stimulation.

Materials:

-

Cultured cells (e.g., hepatocytes, monocytes)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CALC-1 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Stimulation: Culture cells to the desired confluency. Treat cells with an inducing agent (e.g., LPS) or a control vehicle for a specified time.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CALC-1 or the reference gene, and cDNA template.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for CALC-1 and the reference gene in both control and treated samples. Calculate the relative expression of CALC-1 using the ΔΔCt method.

Western Blot Analysis of this compound and its Cleavage Products

This protocol provides a general framework for the detection of PCT, calcitonin, and katacalcin in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific for N-ProCT, calcitonin, and katacalcin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cultured cells. Determine protein concentration using a suitable assay (e.g., BCA).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the different PCT fragments overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The expected molecular weights are approximately 13 kDa for PCT, 3.5 kDa for calcitonin, and 2.4 kDa for katacalcin.

Experimental Workflow for Investigating NF-κB Signaling in PCT Induction

Conclusion

The synthesis and post-translational modification of this compound are complex and highly regulated processes that are central to its utility as a clinical biomarker. While physiological production in neuroendocrine cells leads to the secretion of mature calcitonin, the systemic inflammatory response to bacterial infection triggers widespread, unregulated production and secretion of the intact this compound molecule. This guide has provided a comprehensive overview of the molecular pathways, quantitative data, and experimental methodologies that are fundamental to the study of this compound. A thorough understanding of these core principles is essential for researchers and drug development professionals seeking to leverage the diagnostic and therapeutic potential of this important biomolecule.

References

- 1. Clinical Utility and Measurement of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. NF-кB increases LPS-mediated this compound production in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advimmuno.com [advimmuno.com]

- 6. Structure and diagnostic value of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Induction of Procalcitonin in Bacterial Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the induction of procalcitonin (B1506340) (PCT) in response to bacterial infections. This compound, a 116-amino acid peptide, is the precursor to the hormone calcitonin.[1] Under normal physiological conditions, its expression is primarily restricted to the C-cells of the thyroid gland and neuroendocrine cells of the lung and intestine, resulting in very low circulating levels.[1][2] However, during bacterial infections, a dramatic and systemic upregulation of PCT synthesis occurs in virtually all parenchymal tissues, leading to a substantial increase in its plasma concentration.[3][4] This phenomenon has established PCT as a valuable biomarker for the diagnosis and prognosis of bacterial sepsis.[5][6] This guide details the cellular sources, signaling pathways, and experimental methodologies crucial for understanding and investigating this response.

Cellular Sources and Kinetics of this compound Induction

In healthy individuals, the concentration of this compound in the bloodstream is typically below the limit of detection of clinical assays (<0.01 µg/L).[1] The synthesis of PCT is governed by the CALC-1 gene located on chromosome 11.[1][7] During a bacterial infection, the expression of the CALC-1 gene is induced in a wide range of extrathyroidal tissues, including the liver, kidneys, adipocytes, and muscle cells.[3] This widespread tissue expression is the primary source of the elevated circulating PCT levels observed in sepsis.[3]

The induction of PCT is rapid, with levels beginning to rise within 2 to 4 hours after a bacterial stimulus.[3][8] Peak concentrations are typically reached between 12 and 48 hours.[2][8] Following the control of the infection, either by the host immune system or antibiotic therapy, the concentration of PCT declines with a half-life of approximately 22 to 35 hours.[1][2]

Molecular Mechanisms of this compound Induction

The induction of PCT during bacterial infection is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and the subsequent host inflammatory response. This process can be broadly divided into direct and indirect pathways.

Direct Induction by Bacterial Products

Bacterial endotoxins, most notably LPS, are potent direct inducers of PCT.[8][9] LPS interacts with Toll-like receptor 4 (TLR4) on the surface of various cell types, triggering a downstream signaling cascade.

Indirect Induction by Pro-inflammatory Cytokines

The initial interaction of bacterial components with immune cells, such as macrophages and monocytes, leads to the release of pro-inflammatory cytokines.[7] Key cytokines implicated in the indirect induction of PCT include:

-

Interleukin-1beta (IL-1β) [3]

These cytokines then act on parenchymal cells throughout the body to stimulate the production and release of PCT.[3]

The Central Role of the NF-κB Signaling Pathway

A critical convergence point for both direct and indirect induction pathways is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a family of transcription factors that play a pivotal role in regulating the expression of genes involved in inflammation and immunity.[13]

Studies have identified an NF-κB binding site in the promoter region of the CALC-1 gene.[11] The activation of NF-κB, through either TLR4 signaling or cytokine receptor engagement, leads to its translocation into the nucleus, where it binds to the CALC-1 promoter and drives the transcription of PCT mRNA.[11][12] The activation of NF-κB downregulates the expression of microRNA-513b (miR-513b), which can bind to the 3'-untranslated region of the PCT promoter sequence, suggesting a dual mechanism of NF-κB-mediated PCT enhancement.[11]

In contrast, viral infections typically do not lead to a significant increase in PCT levels. This is attributed to the production of interferon-gamma (IFN-γ) during the antiviral response, which has been shown to inhibit the induction of CALC-1 gene expression.[8][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in PCT induction and a general workflow for investigating these mechanisms.

Caption: Signaling pathway of this compound induction by bacterial stimuli.

Caption: General experimental workflow for studying PCT induction.

Quantitative Data on this compound Induction

The following tables summarize quantitative data related to PCT levels in various clinical contexts.

| Condition | Typical this compound (PCT) Concentration (ng/mL) | Reference(s) |

| Healthy Individuals | < 0.1 | [2][4] |

| Viral Infection or Non-infectious Condition | < 0.1 | [4] |

| Low Probability of Bacterial Infection | 0.1 - 0.25 | [4] |

| Possible Bacterial Infection | 0.25 - 0.5 | [4] |

| High Likelihood of Bacterial Infection | > 0.5 | [4] |

| High Likelihood of Sepsis/Severe Bacterial Infection | > 2.0 | [4] |

| Severe Sepsis or Septic Shock Likely | > 10 | [4] |

| Parameter | Value | Reference(s) |

| Time to Rise After Bacterial Exposure | 2 - 4 hours | [3][8] |

| Time to Peak Concentration | 12 - 48 hours | [2][8] |

| Biological Half-life | 22 - 35 hours | [1][2] |

| Fold Increase in Severe Bacterial Infections | Up to 5,000-fold | [3] |

Key Experimental Protocols

Investigating the mechanisms of PCT induction requires a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Measurement of this compound Levels

Method: Enzyme-Linked Immunosorbent Assay (ELISA) / Immunochromatographic Assay

Principle: These assays utilize specific antibodies to capture and detect PCT in a sample (e.g., serum, plasma, or cell culture supernatant).

Detailed Methodology (ELISA):

-

Coating: A microplate is coated with a capture antibody specific for PCT.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample Incubation: The sample containing PCT is added to the wells and incubated to allow PCT to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Incubation: A detection antibody, which is also specific for PCT and is conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.

-

Washing: The plate is washed again to remove unbound detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of PCT in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of PCT.

Analysis of CALC-1 Gene Expression

Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

Principle: This technique measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using qPCR.

Detailed Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues of interest.

-

Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

-

Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for the CALC-1 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the DNA in real-time.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of the CALC-1 gene is calculated by comparing the Ct values of the target gene to a reference (housekeeping) gene.

Assessment of NF-κB Activation

Method: Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to detect the binding of a protein (in this case, NF-κB) to a specific DNA sequence (the NF-κB binding site in the CALC-1 promoter).

Detailed Methodology:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells that have been stimulated to activate NF-κB.

-

Probe Labeling: A short DNA probe containing the NF-κB binding site is labeled with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract to allow NF-κB to bind to the DNA.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shifted" band indicates the presence of the NF-κB-DNA complex.

This guide provides a comprehensive overview of the mechanisms of this compound induction in bacterial infections, intended to support the research and development efforts of professionals in the field. The detailed information on signaling pathways, quantitative data, and experimental protocols serves as a foundational resource for further investigation into this critical biomarker.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. This compound as a biomarker of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a promising diagnostic marker for sepsis and antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-кB increases LPS-mediated this compound production in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LPS induced PCT production via TLR-4/NF-кB passway:it is the difference of G-/G+ bacteremia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of this compound, C-reactive protein, interleukin-6 & serum amyloid A as diagnostic biomarkers of bacterial infection in febrile patients - PMC [pmc.ncbi.nlm.nih.gov]

Procalcitonin: A Comprehensive Technical Guide on its Role as a Precursor to the Hormone Calcitonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procalcitonin (B1506340) (PCT), a 116-amino acid peptide, is widely recognized as a critical biomarker for the diagnosis and prognosis of bacterial infections, particularly sepsis. However, its fundamental biological role is that of a precursor to the hormone calcitonin, which is integral to calcium homeostasis. Under normal physiological conditions, the CALC-1 gene directs the synthesis of pre-procalcitonin, which is subsequently cleaved to this compound and then further processed into calcitonin, katacalcin, and an N-terminal fragment, primarily within the C-cells of the thyroid gland. In response to bacterial endotoxins and pro-inflammatory cytokines, the expression of the CALC-1 gene is dramatically upregulated in nearly all tissues, leading to a surge in circulating PCT levels. This guide provides an in-depth technical overview of the core relationship between this compound and calcitonin, detailing its biosynthesis, the divergent pathways in health and disease, and the established experimental methodologies for its study.

Biosynthesis and Processing of this compound

This compound is a polypeptide with a molecular weight of approximately 13 kDa.[1][2] It is encoded by the CALCA gene (also known as CALC-1) located on chromosome 11.[3][4] The biosynthesis of calcitonin from this compound involves a series of proteolytic cleavages.

Normal Physiological State:

In healthy individuals, the synthesis of this compound is predominantly restricted to the neuroendocrine cells, particularly the C-cells of the thyroid gland.[3][5] The process is as follows:

-

Transcription and Translation: The CALC-1 gene is transcribed into mRNA, which is then translated into a 141-amino acid precursor peptide, pre-procalcitonin.[6]

-

Cleavage to this compound: In the endoplasmic reticulum, the signal peptide of pre-procalcitonin is cleaved by endopeptidases to form the 116-amino acid this compound molecule.[3][6]

-

Final Processing: this compound is further cleaved by prohormone convertases into three distinct molecules:

Under these conditions, circulating levels of this compound are extremely low, typically below 0.05 ng/mL.[3][7]

During Bacterial Infection:

In response to bacterial infections, the synthesis of this compound is induced in virtually all parenchymal tissues and cell types throughout the body.[6][8] This systemic induction is primarily triggered by bacterial toxins (like lipopolysaccharide) and inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][7] A key distinction in this pathological state is that the subsequent cleavage of this compound into calcitonin is minimal in these non-neuroendocrine tissues. This leads to a massive release of intact this compound into the bloodstream, making it an excellent biomarker for bacterial sepsis.[3][8] Conversely, viral infections typically do not induce a significant this compound response; in fact, interferon-gamma (IFN-γ), which is released during viral infections, can suppress this compound synthesis.[3][7]

Data Presentation

The following tables summarize key quantitative data related to this compound and calcitonin.

Table 1: this compound (PCT) Levels in Different Clinical Contexts

| Clinical Condition | Typical PCT Concentration (ng/mL) | Reference(s) |

| Healthy Individuals | < 0.05 - < 0.1 | [3][7][9] |

| Local Bacterial Infection | > 0.25 | [2] |

| Systemic Bacterial Infection (Sepsis) | > 0.5 | [2] |

| Severe Sepsis / Septic Shock | ≥ 2.0, often > 10 | [10][11] |

| Viral Infections | Generally < 0.5 | [12] |

| Non-infectious Inflammatory Conditions | Generally < 0.5 | [12] |

Table 2: Comparison of this compound and Calcitonin

| Feature | This compound (PCT) | Calcitonin | Reference(s) |

| Primary Production Site (Healthy) | Thyroid C-cells | Thyroid C-cells | [3][5] |

| Production Site (Bacterial Infection) | Ubiquitous (various tissues) | Thyroid C-cells | [5][6] |

| Primary Function | Biomarker for bacterial infection | Calcium homeostasis | [5][13] |

| Circulating Levels (Healthy) | Very low (< 0.1 ng/mL) | Regulated by serum calcium | [9] |

| Circulating Levels (Bacterial Sepsis) | Markedly elevated | No significant increase | [3] |

| Molecular Weight | ~13 kDa | ~3.5 kDa | [1] |

| Amino Acid Residues | 116 | 32 | [3] |

Experimental Protocols

Measurement of this compound by Immunoassay

Several immunoassay techniques are available for the quantitative determination of this compound in human serum or plasma.[7] A common method is the chemiluminescent microparticle immunoassay (CMIA).

Principle: This is a sandwich immunoassay. PCT in the sample binds to anti-PCT coated microparticles. A second anti-PCT antibody labeled with a chemiluminescent compound (e.g., acridinium) is added, creating a "sandwich". The resulting chemiluminescence is measured and is proportional to the PCT concentration.

High-Level Protocol:

-

Sample Collection: Collect whole blood in either serum separator tubes or plasma tubes (EDTA or lithium-heparin).

-

Sample Preparation: Centrifuge the blood sample to separate serum or plasma from blood cells.

-

Assay Procedure (Automated Analyzer): a. Combine the patient's serum/plasma sample with anti-PCT coated paramagnetic microparticles and incubate. b. The PCT present in the sample binds to the coated microparticles. c. Perform a wash step to remove unbound materials. d. Add an anti-PCT acridinium-labeled conjugate and incubate to form the sandwich complex. e. Perform a second wash cycle. f. Add pre-trigger and trigger solutions to initiate the chemiluminescent reaction. g. Measure the emitted light (Relative Light Units - RLUs) with a luminometer.

-

Quantification: The RLU is proportional to the amount of PCT in the sample. A calibration curve is used to determine the exact concentration.

Mandatory Visualizations

Caption: Biosynthesis of this compound and its differential processing in health and bacterial infection.

Caption: Simplified signaling pathway of the calcitonin hormone.[14][15]

Caption: High-level experimental workflow for this compound measurement.[7]

References

- 1. Physiology and genetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PCT) | BioVendor R&D [biovendor.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CALCA calcitonin related polypeptide alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. labtestsguide.com [labtestsguide.com]

- 6. What is this compound (PCT)? - Creative Diagnostics [creative-diagnostics.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical Utility and Measurement of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound? [thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (PCT): Reference Range of this compound, Interpretation of this compound Levels, Collection and Panels [emedicine.medscape.com]

- 13. droracle.ai [droracle.ai]

- 14. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Extra-Thyroidal Synthesis of Procalcitonin During Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procalcitonin (B1506340) (PCT), a 116-amino acid peptide precursor of calcitonin, has emerged as a critical biomarker for the diagnosis and prognosis of bacterial infections and sepsis.[1][2] Under normal physiological conditions, PCT is primarily synthesized in the C-cells of the thyroid gland and is proteolytically cleaved into calcitonin, with negligible levels of PCT released into circulation.[3][4] However, during systemic inflammation, particularly in response to bacterial infections, a massive and rapid upregulation of PCT synthesis occurs in a multitude of extra-thyroidal tissues.[5][6] This extrathyroidal production is the primary source of the elevated serum PCT levels observed in septic patients.[7] This guide provides an in-depth technical overview of the cellular sources, molecular pathways, and experimental methodologies related to the extra-thyroidal synthesis of this compound during inflammation.

Cellular Sources of Extra-Thyroidal this compound

During inflammation, the synthesis of PCT is induced in a wide range of parenchymal tissues and cell types throughout the body. This ubiquitous expression of the CALC-1 gene, which encodes PCT, is a hallmark of the systemic inflammatory response to bacterial infection.[8]

Major documented sources include:

-

Liver: The liver is considered a primary source of PCT during sepsis.[9] Studies in anhepatic baboon models have shown a near-complete absence of PCT production in response to endotoxin, highlighting the liver's crucial role.[9] Hepatocytes are a key cell type responsible for this production.

-

Lung: Neuroendocrine cells within the lungs are a known source of PCT.[1][3] Additionally, lung epithelial cells have been shown to respond to endotoxins, suggesting their potential contribution to PCT production.[10]

-

Adipose Tissue: Adipocytes and adipose tissue as a whole are significant contributors to circulating PCT levels, particularly in the context of obesity-related low-grade inflammation.[11][12]

-

Immune Cells: Peripheral blood mononuclear cells (PBMCs), including monocytes, have been demonstrated to express and secrete PCT in response to inflammatory stimuli.[2][13]

-

Intestine: Neuroendocrine cells and epithelial cells of the intestine are also implicated in PCT production during inflammation.[3][14]

-

Kidney and Pancreas: These organs have also been identified as sites of PCT synthesis during systemic inflammation.[6]

Molecular Regulation of this compound Synthesis

The induction of extra-thyroidal PCT synthesis is tightly regulated by a network of inflammatory mediators and intracellular signaling pathways.

Inducing and Suppressing Factors

The primary trigger for the widespread expression of the CALC-1 gene is the presence of bacterial components and the subsequent host cytokine response.

-

Inducers:

-

Bacterial Endotoxins (Lipopolysaccharide - LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of PCT synthesis.[3]

-

Pro-inflammatory Cytokines: A trio of key cytokines, Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), are central to stimulating PCT production in various tissues.[1][6]

-

-

Suppressors:

-

Interferon-gamma (IFN-γ): This cytokine, typically associated with viral infections, has been shown to inhibit the synthesis of PCT. This antagonistic effect is a key reason why PCT levels remain low during most viral illnesses, making it a valuable tool for differentiating bacterial from viral infections.[3]

-

Signaling Pathways

The induction of CALC-1 gene expression by LPS and pro-inflammatory cytokines is mediated by conserved intracellular signaling cascades, primarily the NF-κB and MAPK pathways.

-

Toll-Like Receptor 4 (TLR4) and NF-κB Pathway: LPS is recognized by TLR4 on the surface of various cell types. This recognition initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[15] Activated NF-κB, particularly the p65 subunit, translocates to the nucleus and binds to specific sites in the promoter region of the CALC-1 gene, driving its transcription.[2]

-

MAPK Pathways (ERK1/2, JNK, p38): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 pathways, are also activated by inflammatory stimuli.[1][13] These pathways can influence gene expression through the activation of various transcription factors, and are implicated in the regulation of PCT production, likely through crosstalk with the NF-κB pathway and by modulating the stability of CALC-1 mRNA.

Quantitative Data on this compound Levels

The following tables summarize quantitative data regarding PCT levels in various contexts, providing a reference for researchers.

Table 1: Serum this compound Levels in Different Clinical States

| Clinical State | Typical Serum PCT Concentration (ng/mL) | Reference(s) |

| Healthy Individuals | < 0.1 | [16] |

| Localized, Mild Bacterial Infection | 0.15 - 2.0 | [3] |

| Systemic Inflammatory Response Syndrome (SIRS) | > 0.5 | [14] |

| Sepsis | > 2.0 | [17] |

| Severe Sepsis / Septic Shock | > 10.0 | [17] |

| Viral Infections | Generally < 0.5 | [3] |

Table 2: this compound Levels in Response to Different Pathogen Types

| Pathogen Type | Median Serum PCT Concentration (ng/mL) | Reference(s) |

| Gram-negative bacteria | 7.47 | |

| Gram-positive bacteria | 0.48 | |

| Fungi | 0.60 |

Table 3: Experimental Induction of this compound

| Model System | Stimulus | Measured Parameter | Result | Reference(s) |

| HepG2 Cells | LPS (5 µg/mL) for 6h | PCT mRNA (fold change) | ~12-fold increase | [2] |

| Human PBMCs | LPS (10 ng/mL) for 4h | TNF-α release (pg/mL) | Significant increase | [8] |

| Human PBMCs | LPS (10 ng/mL) + PCT (500 ng/mL) for 4h | TNF-α release (pg/mL) | Significant reduction vs. LPS alone | [8] |

| Rat Model | E. coli injection (10^6 CFU/mL) | Serum PCT (ng/mL) | Significantly increased vs. control | [13] |

| Rat Model | S. aureus injection (10^6 CFU/mL) | Serum PCT (ng/mL) | Increased, but less than E. coli | [13] |

Experimental Protocols

This section details methodologies for key experiments cited in the study of extra-thyroidal PCT synthesis.

Protocol 1: In Vitro Induction of PCT in Hepatocytes by LPS

This protocol is adapted from studies on human hepatocyte cell lines (e.g., HepG2).[2]

1. Cell Culture:

- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

- Seed cells in 6-well plates and grow to 70-80% confluency.

2. LPS Stimulation:

- Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, endotoxin-free water.

- Starve cells in serum-free DMEM for 12-24 hours prior to stimulation.

- Treat cells with varying concentrations of LPS (e.g., 1, 5, 10 µg/mL) for different time points (e.g., 0, 2, 4, 6, 12, 24 hours). Include an untreated control.

3. Measurement of PCT mRNA (qPCR):

- Isolate total RNA from cells using a TRIzol-based method.

- Synthesize cDNA using a reverse transcription kit with random primers.

- Perform quantitative real-time PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for human CALC-1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

- Calculate the relative expression of CALC-1 mRNA using the ΔΔCt method.

4. Measurement of Secreted PCT (Immunoassay):

- Collect cell culture supernatants at each time point.

- Centrifuge to remove cellular debris.

- Measure PCT concentration in the supernatant using a sensitive immunoassay, such as an ELISA or a time-resolved amplified cryptate emission (TRACE) assay (e.g., B·R·A·H·M·S KRYPTOR).

Protocol 2: In Vitro Induction of PCT in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on studies investigating PCT expression in human immune cells.[2][13]

1. PBMC Isolation:

- Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

- Wash the isolated cells with sterile phosphate-buffered saline (PBS).

- Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Cell Stimulation:

- Plate PBMCs in 24-well plates at a density of 1-2 x 10^6 cells/mL.

- Stimulate cells with LPS (e.g., 10-100 ng/mL) or a cocktail of cytokines (e.g., IL-6, TNF-α, IL-1β at 10-50 ng/mL each) for desired time points (e.g., 4, 8, 24 hours).

3. Measurement of PCT Expression:

- For mRNA analysis: Lyse cells and proceed with RNA isolation, cDNA synthesis, and qPCR as described in Protocol 1.

- For intracellular protein analysis (Flow Cytometry):

- Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of stimulation.

- Harvest, fix, and permeabilize the cells.

- Stain with a fluorescently-labeled antibody against PCT or its components (calcitonin, katacalcin).

- Analyze by flow cytometry.

- For secreted protein analysis: Collect supernatants and measure PCT concentration by immunoassay as in Protocol 1.

Protocol 3: Luciferase Reporter Assay for CALC-1 Promoter Activity

This is a general protocol to assess the transcriptional activity of the CALC-1 promoter in response to inflammatory stimuli.

1. Plasmid Constructs:

- Clone the promoter region of the human CALC-1 gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.

- Create mutations in putative transcription factor binding sites (e.g., the NF-κB binding site) using site-directed mutagenesis to serve as controls.

- Use a co-reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

2. Cell Transfection and Stimulation:

- Transfect a suitable cell line (e.g., HepG2, A549) with the CALC-1 promoter-reporter construct and the co-reporter plasmid using a standard transfection reagent.

- After 24-48 hours, stimulate the transfected cells with LPS or cytokines as described in previous protocols.

3. Luciferase Activity Measurement:

- Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

- Calculate the relative luciferase activity by normalizing the Firefly luciferase activity to the Renilla luciferase activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways for PCT induction.

Caption: Workflow for PCT mRNA analysis.

Caption: Workflow for luciferase reporter assay.

Conclusion

The extra-thyroidal synthesis of this compound is a complex and highly regulated process that serves as a sensitive and specific indicator of systemic bacterial infection. Understanding the cellular sources and molecular pathways governing its production is paramount for the development of novel diagnostic and therapeutic strategies targeting sepsis and other inflammatory conditions. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate biology of this compound and its role in the host response to infection. While the key signaling pathways have been identified, further research is needed to elucidate the precise quantitative contributions of different cytokines and the detailed regulatory mechanisms of the CALC-1 gene promoter.

References

- 1. researchgate.net [researchgate.net]

- 2. Adherence and Cytokine Induction in Caco-2 Cells by Bacterial Populations from a Three-Stage Continuous-Culture Model of the Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]

- 5. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Anti-inflammatory effect of this compound on in vitro LPS-stimulated human PBMC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]

- 10. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interleukin-6, this compound and TNF-alpha: markers of peri-prosthetic infection following total joint replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome reading by the NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. einsteinmed.edu [einsteinmed.edu]

- 16. mdpi.com [mdpi.com]

- 17. Estimation and Correlation of IL-6 And TNF Alpha with this compound as Biomarkers in Cases of Sepsis in a Tertiary Care Hospital in Western Uttar Pradesh | IJMPR [ijmpr.in]

Procalcitonin: A Technical Guide to its Molecular Structure, Amino Acid Sequence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procalcitonin (B1506340) (PCT) is a 116-amino acid peptide that has emerged as a critical biomarker for the diagnosis and prognosis of bacterial infections and sepsis. Under normal physiological conditions, PCT is the precursor to the hormone calcitonin, which is involved in calcium homeostasis.[1] It is primarily produced in the C-cells of the thyroid gland.[1][2] However, in response to pro-inflammatory stimuli, particularly of bacterial origin, the synthesis of PCT is dramatically upregulated in various extrathyroidal tissues. This guide provides a detailed overview of the molecular structure, amino acid sequence, and analytical methodologies for this compound.

Molecular Structure and Amino Acid Sequence

This compound is a single polypeptide chain with a molecular weight of approximately 13 kDa.[3] It is derived from a 141-amino acid precursor, pre-procalcitonin, through the cleavage of a 25-amino acid signal peptide.[3][4] Subsequently, this compound is proteolytically processed to yield three distinct molecules: the N-terminal fragment of this compound (N-proCT), calcitonin, and katacalcin.[3][4]

The full amino acid sequence of human this compound is as follows:

APFRSALESSPADPATLSEDEARLLLAALVQDYVQMKASELEQEQEREGSSLDSPrSKRCGNLSTCMLGTYTQDFNKFHTFPQTAIGVGAPGKKRDMSSDLERDHRPHVSMPQNAN

Post-Translational Processing of this compound

The proteolytic cleavage of this compound results in the generation of three main fragments:

-

N-proCT (Amino-terminal this compound): A 57-amino acid peptide at the N-terminus.

-

Katacalcin (CCP-I): A 21-amino acid peptide at the C-terminus.[4]

Quantitative Data

The following table summarizes the key quantitative data for human this compound and its cleavage products.

| Analyte | Number of Amino Acids | Molecular Weight (kDa) | Theoretical Isoelectric Point (pI) |

| This compound (PCT) | 116 | ~13 | 6.5 |

| N-proCT | 57 | Not specified | Not specified |

| Calcitonin | 32 | ~3.4 | 6.72[4] |

| Katacalcin | 21 | ~2.4 | 5.26[4] |

Experimental Protocols

The determination of this compound's structure and its quantification in biological samples rely on a variety of established laboratory techniques.

Immunoassays for this compound Quantification

Immunoassays are the most common methods for quantifying PCT levels in clinical and research settings. These assays utilize the high specificity of antibodies to detect and quantify the target protein.

Principle: Sandwich immunoassays (such as ELISA or Chemiluminescence Immunoassay - CLIA) are frequently employed. In this format, a capture antibody specific to one epitope of PCT is coated onto a solid phase (e.g., a microplate well). The sample containing PCT is added, and the PCT binds to the capture antibody. After a washing step, a detection antibody, which recognizes a different epitope on the PCT molecule and is conjugated to an enzyme or a chemiluminescent label, is added. The amount of bound detection antibody is then proportional to the amount of PCT in the sample and is quantified by measuring the enzyme's activity or the light emitted.

General Protocol (ELISA):

-

Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate and then wash to remove unbound antibody.

-

Blocking: Add a blocking buffer (e.g., bovine serum albumin) to block any non-specific binding sites on the plate. Incubate and wash.

-

Sample Incubation: Add standards and unknown samples to the wells. Incubate to allow PCT to bind to the capture antibody. Wash the wells.

-

Detection Antibody Incubation: Add the enzyme-conjugated detection antibody. Incubate to allow binding to the captured PCT. Wash the wells.

-

Substrate Addition: Add the enzyme substrate. The enzyme will convert the substrate into a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of PCT in the samples is determined by comparing their absorbance to a standard curve.

Edman Degradation for Amino Acid Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from the N-terminus.[5]

Principle: The method involves a stepwise removal and identification of the N-terminal amino acid. The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino group.[5][6] Under acidic conditions, the labeled amino acid is cleaved from the peptide without hydrolyzing the rest of the peptide bonds.[5] The released derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by chromatography.[5][6] This cycle is repeated to determine the sequence of the subsequent amino acids.[5]

General Protocol:

-

Coupling: The purified peptide is reacted with PITC in a mildly alkaline buffer to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.

-

Conversion: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid derivative using a weaker acid.

-

Identification: The PTH-amino acid is identified by a chromatographic method, such as high-performance liquid chromatography (HPLC).

-

Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.

Mass Spectrometry for Molecular Weight Determination and Sequencing

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of proteins and for sequencing peptides.[7]

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For protein analysis, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to ionize the protein or its peptide fragments. The ions are then separated in a mass analyzer based on their m/z ratio, and their abundance is measured by a detector. For sequencing (tandem MS or MS/MS), a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. The amino acid sequence can be deduced from the mass differences between the fragment ions.[7]

General Protocol (for protein identification and sequencing):

-

Sample Preparation: The this compound protein is enzymatically digested (e.g., with trypsin) to generate a mixture of smaller peptides.

-

Chromatographic Separation: The peptide mixture is separated by liquid chromatography (LC) before being introduced into the mass spectrometer.

-

Ionization: The separated peptides are ionized using ESI or MALDI.

-

MS Analysis (MS1): The mass spectrometer measures the m/z ratios of the intact peptide ions.

-

Tandem MS Analysis (MS2): Selected peptide ions are fragmented in a collision cell, and the m/z ratios of the fragment ions are measured.

-

Data Analysis: The amino acid sequence of the peptides is determined by analyzing the fragmentation patterns in the MS2 spectra. The protein is identified by matching the peptide sequences to a protein database.

Visualizations

Proteolytic Processing of Pre-procalcitonin

Caption: Processing of pre-procalcitonin to mature peptides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Calcitonin - Wikipedia [en.wikipedia.org]

- 3. hytest.fi [hytest.fi]

- 4. hytest.fi [hytest.fi]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 7. creative-biolabs.com [creative-biolabs.com]

Procalcitonin Kinetics and Plasma Half-Life in Sepsis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of procalcitonin (B1506340) (PCT) kinetics and its plasma half-life, with a specific focus on the context of sepsis. Understanding these dynamics is crucial for the clinical interpretation of PCT levels, for prognostic assessments, and for guiding therapeutic strategies in critically ill patients. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and procedural pathways.

Core Concepts in this compound Kinetics During Sepsis

This compound, a 116-amino acid pro-peptide of calcitonin, is a key biomarker in the diagnosis and management of sepsis. In healthy individuals, PCT is produced by the C-cells of the thyroid gland and its plasma concentration is negligible (<0.1 ng/mL).[1] However, during a systemic bacterial infection, PCT synthesis is induced in virtually all tissues by bacterial toxins (like endotoxins) and inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] This extra-thyroidal production leads to a significant elevation of PCT levels in the bloodstream.

The kinetic profile of PCT—its rise, peak, and decline over time—provides valuable diagnostic and prognostic information. After a bacterial stimulus, PCT levels begin to rise within 4 to 6 hours and peak between 12 and 48 hours.[4][5] The subsequent decline in PCT levels is a strong indicator of a positive response to therapy and control of the underlying infection. Conversely, persistently high or increasing levels are associated with adverse outcomes, including mortality.[2]

Quantitative Data on this compound Kinetics and Half-Life

The following tables summarize the quantitative data on PCT's plasma half-life and its kinetic properties as reported in various studies.

| Parameter | Value | Patient Population/Conditions | Reference |

| Plasma Half-Life | 20-24 hours | General | [6] |

| 22-26 hours | General | [4] | |

| 25-30 hours | General | [7] | |

| ~24 hours | With controlled infection | [5] | |

| 22-35 hours | Sepsis | [8] | |

| 28.9 hours | Creatinine clearance >87 mL/minute | [9][10] | |

| 33 hours | Creatinine clearance <30 mL/minute | [9][10] |

| Study Focus | Key Kinetic Findings | Patient Cohort | Reference |

| Prognostic Value | A daily drop of >30% in PCT suggests resolving inflammation. | Patients with suspected sepsis | [1] |

| A decrease of >80% within 72 hours had a negative predictive value of ~90% for ICU mortality. | Critically ill sepsis patients | [2] | |

| A decrease of ≥ 30% between day 2 and 3 was an independent predictor of survival. | 180 ICU patients with sepsis | [11] | |

| PCT clearance at 48 hours was predictive of survival. | Critically ill patients with severe sepsis | [12] | |

| A PCT decrease of <15% between admission and 72 hours was an independent predictor of 30-day mortality. | Severely ill septic patients | [13] |

Signaling Pathway for this compound Induction in Sepsis

The induction of this compound during a bacterial infection is a complex process mediated by pro-inflammatory signals. The following diagram illustrates the key signaling pathway.

Experimental Protocols for Studying this compound Kinetics

The investigation of PCT kinetics in septic patients typically involves prospective observational or interventional studies. Below is a detailed methodology for a representative study.

1. Study Design: A prospective, observational cohort study.

2. Patient Population:

- Inclusion Criteria: Adult patients (>18 years) admitted to the Intensive Care Unit (ICU) with a diagnosis of severe sepsis or septic shock, as defined by established international guidelines (e.g., Sepsis-3 criteria).

- Exclusion Criteria: Patients with conditions known to elevate PCT in the absence of bacterial infection (e.g., medullary thyroid carcinoma, recent major trauma or surgery, severe burns), patients who are moribund, or patients from whom informed consent cannot be obtained.

3. Data and Sample Collection:

- Baseline (Day 0/Admission): Upon fulfillment of inclusion criteria, demographic data, clinical scores (e.g., SOFA, APACHE II), and the first blood sample for PCT measurement are collected.

- Serial Sampling: Subsequent blood samples are drawn at predefined intervals, commonly at 24, 48, 72, and 120 hours (Day 1, 2, 3, and 5) after admission.[8]

- Clinical Data: Daily recording of vital signs, laboratory parameters, organ function scores, and details of antimicrobial therapy.

- Outcome Assessment: Primary outcomes often include 28-day or in-hospital mortality. Secondary outcomes may include length of ICU stay, duration of mechanical ventilation, and antibiotic treatment duration.

4. Laboratory Analysis:

- Sample Processing: Blood is collected in EDTA or serum-separating tubes. Plasma or serum is separated by centrifugation and can be stored at -80°C if not analyzed immediately.

- PCT Measurement: PCT concentrations are determined using a validated, commercially available immunoassay, such as an electrochemiluminescence immunoassay (ECLIA) or a time-resolved amplified cryptate emission (TRACE) technology-based assay. The functional sensitivity of the assay should be noted (typically around 0.06 ng/mL).

5. Data Analysis:

- PCT Kinetics Calculation: The change in PCT concentration over time is calculated. This can be expressed as:

- Absolute change (ΔPCT): The difference in PCT levels between two time points (e.g., ΔPCTDay3-Day1).

- Percentage change: The relative decrease from a peak or baseline value.

- PCT Clearance (PCT-c): Calculated as [(Initial PCT - Follow-up PCT) / Initial PCT] x 100%.[12]

- Statistical Analysis: Appropriate statistical methods are used to compare PCT kinetics between different patient groups (e.g., survivors vs. non-survivors). Receiver Operating Characteristic (ROC) curve analysis is often employed to determine the prognostic accuracy of PCT kinetics.

Experimental Workflow for a this compound Kinetics Study

The following diagram outlines the logical flow of a typical clinical study investigating PCT kinetics in sepsis.

Conclusion

The kinetics of this compound, particularly its rate of decline, serve as a dynamic and informative marker in the management of sepsis. A thorough understanding of its plasma half-life, the factors influencing it (such as renal function), and standardized protocols for its measurement and analysis are essential for leveraging PCT as a tool for prognostication and for guiding antibiotic stewardship. This guide provides a foundational reference for researchers and clinicians working to refine the application of this critical biomarker in the fight against sepsis.

References

- 1. litfl.com [litfl.com]

- 2. Role of this compound use in the management of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound use in the management of sepsis - Gregoriano - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. The use of this compound in the determination of severity of sepsis, patient outcomes and infection characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Guidelines for the Use of this compound for Rational Use of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsocmed.org [jsocmed.org]

- 8. This compound kinetics – prognostic and diagnostic significance in septic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Optimal this compound Threshold for Infection in Patients With Impaired Renal Function at a Community Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound kinetics within the first days of sepsis: relationship with the appropriateness of antibiotic therapy and the outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Clearance for Early Prediction of Survival in Critically Ill Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Kinetics in the First 72 Hours Predicts 30-Day Mortality in Severely Ill Septic Patients Admitted to an Intermediate Care Unit | Pieralli | Journal of Clinical Medicine Research [jocmr.org]

Procalcitonin's Immunomodulatory Functions: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions of procalcitonin (B1506340) (PCT) in immunomodulation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of PCT's role beyond that of a mere biomarker for bacterial infection, delving into its active participation in the host's immune response. The guide details its signaling pathways, its impact on cytokine production, and provides comprehensive experimental protocols for further investigation.

Introduction: this compound as a Mediator of Inflammation

This compound, a 116-amino acid peptide precursor of calcitonin, is now understood to be not just an indicator but also an active participant in the complex cascade of sepsis and systemic inflammation.[1][2][3] Under normal physiological conditions, PCT is produced in the C-cells of the thyroid gland and its levels in the bloodstream are negligible.[1][4] However, in response to pro-inflammatory stimuli, particularly of bacterial origin, extrathyroidal synthesis of PCT is rapidly induced in various tissues, leading to a significant increase in its circulating levels.[1][5] This guide elucidates the multifaceted immunomodulatory functions of PCT, moving beyond its established role as a clinical biomarker.

Molecular Mechanisms: Signaling Pathways in PCT-Mediated Immunomodulation

This compound's influence on the immune system is orchestrated through its interaction with key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and the nuclear factor-kappa B (NF-κB) pathway. Bacterial endotoxins, such as lipopolysaccharide (LPS), are potent inducers of PCT production.[6][7] The binding of LPS to TLR4 on immune cells triggers a downstream signaling cascade that culminates in the activation of NF-κB, a pivotal transcription factor for pro-inflammatory genes, including the gene encoding PCT (CALC-1).[6]

This compound's Dichotomous Role in Cytokine Regulation

The immunomodulatory effects of PCT are complex, with evidence suggesting both pro-inflammatory and anti-inflammatory roles depending on the context and concentration.

Pro-inflammatory Effects

Several studies indicate that PCT can amplify the inflammatory response. It has been shown to induce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various cell types.[8] This suggests that in the early stages of sepsis, PCT may contribute to the "cytokine storm" that characterizes the hyperinflammatory phase of the disease.[9][10]

Anti-inflammatory and Modulatory Effects

Conversely, other research points towards an anti-inflammatory or modulatory role for PCT. Some in-vitro studies have demonstrated that pre-incubation of LPS with PCT can reduce the LPS-induced release of pro-inflammatory cytokines like TNF-α and Monocyte Chemoattractant Protein-1 (MCP-1) from human peripheral blood mononuclear cells (PBMCs).[11][12] This suggests a potential negative feedback mechanism where high levels of PCT could help to dampen an excessive inflammatory response.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the quantitative data from key studies on the effects of PCT on cytokine production.

| Cytokine | Cell Type | PCT Concentration | Effect | Reference |

| TNF-α | Human PBMCs | 500 ng/mL | Significant reduction in LPS-induced release after 4 and 24 hours. | [11] |

| TNF-α | Human PBMCs | 5000 ng/mL | Significant reduction in LPS-induced release after 4 hours. | [11] |

| IL-2 | Human PBMCs | 500 ng/mL | Significant reduction in LPS-induced release after 24 hours. | [11] |

| MCP-1 | Human PBMCs | 500 ng/mL | Significant reduction in LPS-induced release after 24 hours. | [11] |

| MCP-1 | Human PBMCs | 5000 ng/mL | Significant reduction in LPS-induced release after 24 hours. | [11] |

| Study | Model | PCT Administration | Effect on Cytokines |

| In-vitro Human PBMC study | LPS-stimulated human PBMCs | Pre-incubation of LPS with 500 ng/mL or 5000 ng/mL PCT | Dose-dependent reduction of TNF-α and MCP-1. Lower concentration also reduced IL-2. |

Experimental Protocols

To facilitate further research into the immunomodulatory functions of this compound, this section provides detailed methodologies for key in-vivo and in-vitro experiments.

In-Vivo Model: Cecal Ligation and Puncture (CLP) in Mice

The CLP model is a widely accepted gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

3-0 silk suture

-

21-gauge needle

-

Sterile saline

-

Analgesic (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse using a standardized protocol.

-

Shave and disinfect the abdominal area.

-

Make a 1-2 cm midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum once or twice with a 21-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

-

Return the cecum to the abdominal cavity.

-

Close the peritoneum and skin in two separate layers.

-

Administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.

-

Monitor the animals closely for signs of sepsis and survival.

In-Vitro Model: this compound Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the investigation of PCT's direct effects on immune cells.

Materials:

-

Human peripheral blood from healthy donors

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Recombinant human this compound (PCT)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, MCP-1)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI 1640 medium.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-incubate LPS (e.g., 10 ng/mL) with varying concentrations of PCT (e.g., 0, 10, 100, 500, 5000 ng/mL) for 30 minutes at 37°C.

-

Add the LPS/PCT mixtures to the PBMC cultures.

-

Incubate the plates at 37°C in a 5% CO2 incubator for desired time points (e.g., 4, 12, 24 hours).

-

At each time point, collect the cell culture supernatants by centrifugation.

-

Measure the concentrations of desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a dynamic molecule with significant immunomodulatory properties that extend beyond its role as a diagnostic marker. Its ability to influence key inflammatory pathways and cytokine production highlights its potential as a therapeutic target in sepsis and other inflammatory conditions. The dichotomous nature of its effects, exhibiting both pro- and anti-inflammatory activities, underscores the complexity of its role in the immune response and warrants further investigation.

Future research should focus on elucidating the precise molecular interactions between PCT and its cellular receptors, further defining the signaling cascades it modulates, and exploring its therapeutic potential through in-vivo studies using models such as the CLP model described herein. A deeper understanding of PCT's immunomodulatory functions will be crucial for the development of novel therapeutic strategies for sepsis and other life-threatening inflammatory diseases.

References

- 1. litfl.com [litfl.com]

- 2. Immune regulation of this compound: a biomarker and mediator of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune regulation of this compound: a biomarker and mediator of infection | springermedicine.com [springermedicine.com]

- 4. droracle.ai [droracle.ai]

- 5. Role of this compound use in the management of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. This compound: a promising diagnostic marker for sepsis and antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Clinical Significance of this compound Elevation in Patients over 75 Years Old Admitted for COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sepsis - Wikipedia [en.wikipedia.org]

- 11. Anti-inflammatory effect of this compound on in vitro LPS-stimulated human PBMC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dawn of a Biomarker: An In-depth Technical Guide to the Early Studies of Procalcitonin as an Acute Phase Reactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that established procalcitonin (B1506340) (PCT) as a key acute phase reactant, particularly in the context of bacterial infections. This document delves into the core experimental data, detailed methodologies of seminal studies, and the initial understanding of the signaling pathways governing PCT induction.

Introduction: The Emergence of this compound

In the early 1990s, the quest for a specific and rapid biomarker to distinguish bacterial infections from other inflammatory states was a significant clinical challenge. The landmark 1993 study by Assicot et al. first reported a dramatic increase in serum this compound levels in patients with severe bacterial infections, laying the groundwork for its development as a crucial diagnostic and prognostic tool.[1][2][3] This guide revisits this and other pioneering studies to provide a detailed understanding of the early scientific evidence.

Quantitative Data from Foundational Studies

The initial studies provided compelling quantitative evidence for the role of PCT in the acute phase response to bacterial challenge. The data from these key investigations are summarized below for comparative analysis.

Table 1: Serum this compound Concentrations in Pediatric Patients with Suspected Infections (Assicot et al., 1993)

| Patient Group | Number of Patients (n) | Serum this compound (ng/mL) |

| Severe Bacterial Infections | 19 | 6 - 53 |

| Viral Infections | 21 | 0.1 - 1.5 (in 18 of 21 patients) |

| Peripheral Bacterial Colonization/Local Infections | 11 | 0.1 - 1.5 |

| No Signs of Infection (Baseline) | 21 | < 0.1 |

| Severely Burned Patients with Septic Episodes | 9 | 0.1 - 120 |

Data extracted from Assicot et al., The Lancet, 1993.[1][3]

Table 2: this compound and Cytokine Response to Intravenous Endotoxin (B1171834) Administration in Healthy Volunteers (Dandona et al., 1994)

| Time Post-Endotoxin Injection (hours) | This compound (ng/mL) | Tumor Necrosis Factor-alpha (TNF-α) | Interleukin-6 (IL-6) |

| 0 | Undetectable (< 0.01) | Baseline | Baseline |

| 1 | Undetectable (< 0.01) | Sharp Increase | Gradual Increase |

| 2 | Undetectable (< 0.01) | Peak at 90 mins | - |

| 3 | - | - | Peak |

| 4 | Detectable | - | - |

| 6 | ~4 (Peak) | Return to Baseline | - |

| 8 | ~4 (Plateau) | - | Return to Baseline |

| 24 | ~4 (Plateau) | - | - |

Data extracted from Dandona et al., J Clin Endocrinol Metab, 1994.[4][5][6]

Experimental Protocols of Key Early Investigations

A detailed understanding of the methodologies employed in the foundational studies is crucial for appreciating the robustness of the initial findings.

Assicot et al. (1993): Prospective Study in Pediatric Patients

Objective: To measure serum concentrations of this compound in children with suspected bacterial and viral infections.[1]

Methodology: Monoclonal Immunoradiometric Assay